molecular formula C8H9AsN2O6 B14722785 (4-Acetamido-3-nitrophenyl)arsonic acid CAS No. 5442-74-0

(4-Acetamido-3-nitrophenyl)arsonic acid

Cat. No.: B14722785
CAS No.: 5442-74-0
M. Wt: 304.09 g/mol
InChI Key: VBTPMPMANQBFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Acetamido-3-nitrophenyl)arsonic acid is an organoarsenic compound with the molecular formula C8H10AsNO5. It is known for its crystalline solid form and has been studied for various applications in chemistry, biology, and medicine. This compound is particularly noted for its potential use in treating certain diseases due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamido-3-nitrophenyl)arsonic acid typically involves the reaction of 4-nitroaniline with acetic anhydride to form 4-acetamido-3-nitroaniline. This intermediate is then reacted with arsenic acid under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are often employed to handle the production volumes required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamido-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different arsenic-containing species.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The acetamido and nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (4-Acetamido-3-aminophenyl)arsonic acid, while oxidation can produce various arsenic oxides.

Scientific Research Applications

(4-Acetamido-3-nitrophenyl)arsonic acid has been extensively studied for its applications in:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell processes.

    Medicine: Explored for its potential in treating diseases such as acute promyelocytic leukemia by inducing apoptosis in cancer cells.

    Industry: Utilized in the production of certain pesticides and herbicides due to its toxic properties against pests.

Mechanism of Action

The mechanism of action of (4-Acetamido-3-nitrophenyl)arsonic acid involves its interaction with cellular components, leading to the disruption of essential biological processes. It can interfere with enzyme activity, particularly those involved in cellular respiration and DNA synthesis, leading to cell death. The compound’s ability to induce apoptosis in cancer cells is of particular interest in medical research.

Comparison with Similar Compounds

Similar Compounds

    (4-Acetamido-3-nitrophenyl)acetate: Similar in structure but with different functional groups, leading to varied chemical properties.

    (3-Methyl-4-nitrophenyl)acetic acid: Another related compound with distinct applications in organic synthesis.

    (4-Methoxy-3-nitrophenyl)acetic acid: Differing by the presence of a methoxy group, affecting its reactivity and applications.

Uniqueness

(4-Acetamido-3-nitrophenyl)arsonic acid is unique due to its combination of acetamido, nitro, and arsonic acid groups, which confer specific chemical and biological properties. Its ability to act as both an antimicrobial and anticancer agent sets it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5442-74-0

Molecular Formula

C8H9AsN2O6

Molecular Weight

304.09 g/mol

IUPAC Name

(4-acetamido-3-nitrophenyl)arsonic acid

InChI

InChI=1S/C8H9AsN2O6/c1-5(12)10-7-3-2-6(9(13,14)15)4-8(7)11(16)17/h2-4H,1H3,(H,10,12)(H2,13,14,15)

InChI Key

VBTPMPMANQBFAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.